[4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid
CAS No.:
Cat. No.: VC13470738
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O4 |
|---|---|
| Molecular Weight | 300.39 g/mol |
| IUPAC Name | 2-[[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid |
| Standard InChI | InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)12-8-6-11(7-9-12)16-10-13(18)19/h11-12,16H,5-10H2,1-4H3,(H,18,19) |
| Standard InChI Key | KLPBZMFXLIOORL-UHFFFAOYSA-N |
| SMILES | CCN(C1CCC(CC1)NCC(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(C1CCC(CC1)NCC(=O)O)C(=O)OC(C)(C)C |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₈N₂O₄ |
| Molecular Weight | 300.39 g/mol |
| IUPAC Name | 2-[[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid |
| SMILES | CCN(C1CCC(CC1)NCC(=O)O)C(=O)OC(C)(C)C |
| InChIKey | KLPBZMFXLIOORL-UHFFFAOYSA-N |
| CAS Number | 1353962-13-6 |
Synthesis and Preparation
The synthesis of [4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid involves multi-step organic reactions optimized for peptide synthesis:
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Cyclohexylamine Derivative Activation: A cyclohexylamine precursor is functionalized to introduce a reactive site for subsequent coupling.
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Boc Protection: The ethylamino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, ensuring stability during further reactions .
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Acetic Acid Coupling: The Boc-protected cyclohexylamine intermediate undergoes nucleophilic substitution or amide bond formation with a glycine derivative to yield the final product.
Key reagents include:
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Boc anhydride: For amine protection.
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Coupling agents: Such as dicyclohexylcarbodiimide (DCC) or HATU for peptide bond formation.
Chemical Properties and Reactivity
Functional Group Reactivity
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Boc Group: Labile under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection to yield free amines for further derivatization.
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Carboxylic Acid: Participates in peptide coupling, esterification, or amidation reactions.
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Cyclohexyl Ring: Provides steric bulk and rigidity, influencing conformational stability in biochemical contexts.
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline powder |
| Melting Point | Not explicitly reported (estimated via analogous compounds) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
Applications in Pharmaceutical and Biomedical Research
Role in Peptide Synthesis
The compound serves as a protected amino acid intermediate, enabling the assembly of complex peptides. Its Boc group prevents premature side-chain reactivity during solid-phase synthesis, while the acetic acid moiety facilitates C-terminal elongation.
Related Compounds and Isomers
Structural Analogues
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